molecular formula C16H16F3NO5S2 B2637629 3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine CAS No. 1706167-05-6

3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Cat. No. B2637629
CAS RN: 1706167-05-6
M. Wt: 423.42
InChI Key: BQBNUQLAWHHVSR-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmaceutical and Medicinal Significance of Sulfur-Containing Motifs

Sulfur (SVI)-containing motifs, especially sulfonyl or sulfonamide-based analogs, exhibit a variety of pharmacological properties. These compounds offer a high degree of structural diversity useful for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, treating various diseases with significant therapeutic power. The advancements in developing new, less toxic, cost-effective, and highly active sulfonamides are crucial research topics in medicinal chemistry (Zhao et al., 2018).

Role of Furanyl-Substituted Compounds in Drug Design

Five-membered heterocycles, including furan and thiophene, play a prominent role in drug design as structural units of bioactive molecules. The importance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of nucleobases and nucleosides demonstrates their potential in optimizing antiviral, antitumor, and antimicrobial activities. These modifications have been explored extensively to identify compounds with enhanced activity and selectivity (Ostrowski, 2022).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, which include compounds with trifluoromethyl groups, is a significant concern. These chemicals, due to their persistent and toxic profiles, pose challenges for environmental fate and ecotoxicological assessment. Understanding the microbial degradation pathways and the quantitative relationships between precursors and degradation products is vital for evaluating the environmental impact of such compounds (Liu & Avendaño, 2013).

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO5S2/c17-16(18,19)13-4-1-3-12(7-13)10-27(23,24)20-8-15(9-20)26(21,22)11-14-5-2-6-25-14/h1-7,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBNUQLAWHHVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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